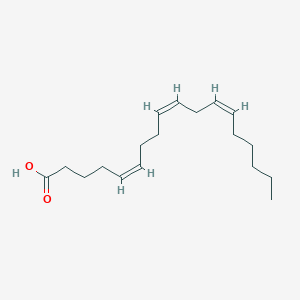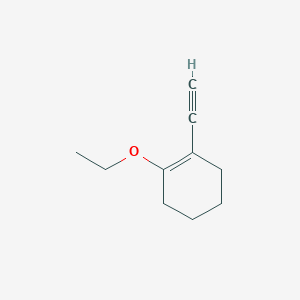
N-(1-azabicyclo(2.2.2)-oct-3-yl)-5-chlorospiro(benzofuran-2(3H),1'-cyclohexane)-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3S)-1-azabicyclo[222]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1’-cyclohexane]-7-carboxamide is a complex organic compound with a unique structure that combines a bicyclic amine, a spirocyclic benzofuran, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1’-cyclohexane]-7-carboxamide typically involves multiple steps. The starting materials often include a bicyclic amine and a chlorinated benzofuran derivative. The key steps in the synthesis may include:
Formation of the Bicyclic Amine: This can be achieved through a series of reactions, including cyclization and amination.
Spirocyclization: The benzofuran derivative undergoes a spirocyclization reaction to form the spirocyclic structure.
Amide Formation: The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1’-cyclohexane]-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorine atom in the benzofuran ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzofuran ring.
Applications De Recherche Scientifique
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1’-cyclohexane]-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Materials Science: The spirocyclic structure can impart unique physical properties, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1’-cyclohexane]-7-carboxamide involves its interaction with specific molecular targets. The bicyclic amine moiety can interact with receptors or enzymes, while the spirocyclic benzofuran can modulate the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic benzofuran derivatives and bicyclic amines. Examples include:
Spiro[3H-1-benzofuran-2,1’-cyclohexane] derivatives: These compounds share the spirocyclic benzofuran structure but may have different substituents.
Bicyclic amines: Compounds with similar bicyclic amine structures but different functional groups.
Uniqueness
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1’-cyclohexane]-7-carboxamide is unique due to its combination of a bicyclic amine, a spirocyclic benzofuran, and a carboxamide group. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
138663-21-5 |
|---|---|
Formule moléculaire |
C21H27ClN2O2 |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide |
InChI |
InChI=1S/C21H27ClN2O2/c22-16-10-15-12-21(6-2-1-3-7-21)26-19(15)17(11-16)20(25)23-18-13-24-8-4-14(18)5-9-24/h10-11,14,18H,1-9,12-13H2,(H,23,25)/t18-/m1/s1 |
Clé InChI |
AERMVUPJHDNYRW-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=C(O2)C(=CC(=C3)Cl)C(=O)NC4CN5CCC4CC5 |
SMILES isomérique |
C1CCC2(CC1)CC3=C(O2)C(=CC(=C3)Cl)C(=O)N[C@@H]4CN5CCC4CC5 |
SMILES canonique |
C1CCC2(CC1)CC3=C(O2)C(=CC(=C3)Cl)C(=O)NC4CN5CCC4CC5 |
Synonymes |
1-ACSFC N-(1-azabicyclo(2.2.2)-oct-3-yl)-5-chlorospiro(benzofuran-2(3H),1'-cyclohexane)-7-carboxamide N-(1-azabicyclo(2.2.2)-oct-3-yl)-5-chlorospiro(benzofuran-2(3H),1'-cyclohexane)-7-carboxamide, (+-)-isomer N-(1-azabicyclo(2.2.2)-oct-3-yl)-5-chlorospiro(benzofuran-2(3H),1'-cyclohexane)-7-carboxamide, (R)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-O-methoxycarbonyl 12-O-methyl (2R,7S,10S,12R)-4,10-dimethyl-13-oxo-14-oxatetracyclo[10.2.1.01,10.02,7]pentadec-8-ene-5,12-dicarboxylate](/img/structure/B148901.png)

![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)




